2,2-difluorocyclononan-1-one

描述

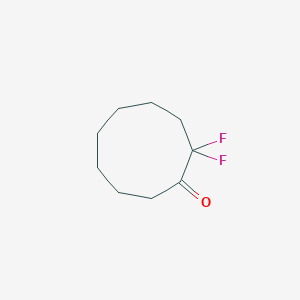

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-difluorocyclononan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2O/c10-9(11)7-5-3-1-2-4-6-8(9)12/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEWKUFGPZOLAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)C(CCC1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318803 | |

| Record name | 2,2-Difluorocyclononanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638830-51-9 | |

| Record name | 2,2-Difluorocyclononanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638830-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluorocyclononanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of 2,2 Difluorocyclononan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2,2-difluorocyclononan-1-one, both ¹⁹F and multidimensional proton and carbon NMR experiments provide critical data.

¹⁹F NMR Spectroscopic Analysis for Confirmation of Geminal Difluorination

Fluorine-19 (¹⁹F) NMR is exceptionally useful for verifying the presence and environment of fluorine atoms in a molecule due to its 100% natural abundance and high sensitivity. wikipedia.orgnih.govhuji.ac.il In the case of this compound, the two fluorine atoms are chemically equivalent due to free rotation of the C-C bonds in the large ring, but they are magnetically non-equivalent. This is because they are attached to the same carbon (geminal), leading to spin-spin coupling between them. wikipedia.org

The ¹⁹F NMR spectrum is expected to show a single resonance, as the two fluorine atoms are in identical chemical environments. This resonance, however, will be split into a complex multiplet pattern due to coupling with the adjacent protons on the C3 carbon. The key feature confirming the geminal difluorination is the large two-bond fluorine-fluorine coupling constant (²JFF), which is typically in the range of 250-300 Hz. researchgate.net The chemical shift for a -CF₂- group adjacent to a carbonyl is expected to fall within a characteristic range.

| Parameter | Expected Value | Significance |

|---|---|---|

| Chemical Shift (δ) | +80 to +140 ppm (relative to CFCl₃) | Characteristic for a -CF₂- group in an aliphatic system. ucsb.edu |

| Coupling Constant (²JFF) | ~250-300 Hz | Confirms the geminal relationship of the two fluorine atoms. researchgate.net |

| Multiplicity | Triplet (due to coupling with adjacent -CH₂- protons) | Indicates two neighboring protons. |

Elucidation of Stereochemical Features via Multidimensional NMR Techniques

The conformational flexibility of the nine-membered ring of this compound presents a significant stereochemical challenge. Multidimensional NMR techniques are essential for assigning the ¹H and ¹³C signals and determining the molecule's preferred conformation in solution.

COSY (Correlation Spectroscopy): This two-dimensional experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons along the carbon chain, establishing the sequence of methylene (B1212753) (-CH₂-) groups from C3 to C9.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. sdsu.edu By combining HSQC and COSY data, a full assignment of the protonated carbons in the ring can be achieved.

NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) arises between protons that are close in space, regardless of whether they are bonded. NOESY is a powerful tool for determining the three-dimensional structure and conformation of molecules. researchgate.netmdpi.com For a large, flexible ring like cyclononane (B1620106), NOESY can reveal which protons are on the same side of the ring, providing crucial data to model the ring's preferred conformation(s). nih.gov

| Technique | Information Gained | Expected Observations |

|---|---|---|

| COSY | ¹H-¹H coupling correlations | Cross-peaks connecting adjacent -CH₂- groups (e.g., H3 with H4, H4 with H5, etc.). |

| HSQC | Direct ¹H-¹³C correlations | Cross-peaks linking each proton signal to its corresponding carbon signal. |

| NOESY | Through-space ¹H-¹H correlations | Cross-peaks between protons on different parts of the ring that are spatially proximate, revealing the ring's folding pattern. researchgate.netnih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. ksu.edu.sa For this compound, these techniques are used to confirm the presence of the ketone and the carbon-fluorine bonds.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. spectroscopyonline.com For a saturated cyclic ketone, this band typically appears around 1715 cm⁻¹. pg.edu.pllibretexts.org However, the presence of two highly electronegative fluorine atoms on the α-carbon (the carbon next to the carbonyl) is known to shift this frequency to a higher wavenumber (a "blue shift") due to an inductive effect that strengthens the C=O bond. Therefore, the C=O stretch for this compound is expected to be observed at a higher frequency than in its non-fluorinated analog, cyclononanone (B1595960).

The carbon-fluorine (C-F) bonds also give rise to characteristic stretching vibrations. These are typically strong in the IR spectrum and appear in the 1000–1400 cm⁻¹ region. umich.edu For a geminal difluoro group (-CF₂-), two distinct stretching modes are expected: a symmetric and an asymmetric stretch. These bands confirm the presence of the C-F bonds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Method | Intensity |

|---|---|---|---|

| C=O Stretch | 1730 - 1750 | IR, Raman | Strong in IR spectroscopyonline.com |

| C-F Asymmetric Stretch | 1100 - 1400 | IR, Raman | Strong in IR umich.edu |

| C-F Symmetric Stretch | 1000 - 1200 | IR, Raman | Strong in IR umich.edu |

| C-H Stretch | 2850 - 3000 | IR, Raman | Medium to Strong |

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and providing structural information through its fragmentation pattern. pearson.com

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The primary fragmentation pathways for ketones are alpha-cleavage and the McLafferty rearrangement. wikipedia.orgwikipedia.orgyoutube.com

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. wikipedia.orgyoutube.comyoutube.com In this compound, cleavage can occur on either side of the carbonyl. Cleavage between C1 and C2 would result in the loss of a •CF₂-(CH₂)₇- radical and the formation of a resonance-stabilized acylium ion. Cleavage between C1 and C9 is also possible, leading to alternative fragment ions. The presence of fluorine atoms can influence which cleavage is favored.

McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that have a hydrogen atom on the gamma (γ) carbon. wikipedia.orguobasrah.edu.iq A hydrogen atom is transferred to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the bond between the alpha and beta carbons. fluorine1.ru For this compound, the γ-carbon is C4, which possesses hydrogen atoms, making the McLafferty rearrangement a plausible fragmentation pathway.

| Process | Description | Expected Result |

|---|---|---|

| Molecular Ion (M⁺) | Ionization of the intact molecule. | A peak corresponding to the exact molecular weight of C₉H₁₄F₂O. |

| Alpha-Cleavage | Cleavage of the C1-C9 or C1-C2 bond. youtube.com | Formation of characteristic acylium ions and neutral radical fragments. |

| McLafferty Rearrangement | Transfer of a γ-hydrogen (from C4) to the carbonyl oxygen, followed by β-cleavage (C2-C3 bond scission). wikipedia.orgfluorine1.ru | Loss of a neutral alkene fragment and formation of a characteristic radical cation. |

X-ray Diffraction Analysis of Crystalline Forms of this compound (if applicable)

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles.

Currently, there is no publicly available crystal structure for this compound. Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide invaluable information. mdpi.com Such an analysis would unambiguously confirm the molecular connectivity and provide a detailed picture of the ring's conformation in the solid state. This solid-state structure would serve as a crucial benchmark for comparison with the solution-state conformations inferred from NMR spectroscopy and computational models.

Mechanistic Insights and Reactivity Profiles of 2,2 Difluorocyclononan 1 One

Electronic and Steric Effects of Geminal Fluorine Atoms on Carbonyl Reactivity

The presence of two fluorine atoms on the α-carbon to the ketone in 2,2-difluorocyclononan-1-one is the primary determinant of its unique reactivity. Fluorine's high electronegativity results in strong inductive electron withdrawal, which significantly impacts the adjacent carbonyl group.

The gem-difluoro group exerts a potent electron-withdrawing inductive effect (-I effect) on the neighboring carbonyl carbon. This effect polarizes the C=O bond, increasing the partial positive charge (δ+) on the carbonyl carbon and rendering it significantly more electrophilic than its non-fluorinated counterpart. Consequently, this compound is expected to be highly susceptible to attack by nucleophiles. This enhanced reactivity is a hallmark of α,α-difluorinated ketones. nih.gov The fluorine atoms stabilize the developing negative charge on the oxygen atom in the tetrahedral intermediate formed during nucleophilic addition, thereby lowering the activation energy of the reaction.

The steric hindrance from the gem-difluoro group is generally considered minimal, as the van der Waals radius of fluorine is only slightly larger than that of hydrogen. Therefore, the electronic activation of the carbonyl group is the dominant factor governing the rate of nucleophilic additions.

Table 1: Expected Electronic Effects on Carbonyl Carbon

| Compound | Inductive Effect of C2 Substituents | Relative Electrophilicity of Carbonyl Carbon | Expected Reactivity toward Nucleophiles |

|---|---|---|---|

| Cyclononanone (B1595960) | Weakly donating (alkyl group) | Baseline | Moderate |

While specific kinetic data for this compound is not extensively documented, comparisons with analogous compounds provide clear insights. The influence of a CF₂ moiety on the physicochemical properties of cyclic compounds is primarily defined by the inductive effect of the fluorine atoms. nih.gov Based on this principle, a clear trend in reactivity towards nucleophiles can be established.

Cyclononanone, the non-fluorinated analogue, exhibits standard ketone reactivity. The introduction of a single fluorine atom at the α-position (2-fluorocyclononan-1-one) increases the carbonyl's electrophilicity. With the addition of a second fluorine atom in this compound, this activating effect is substantially amplified. Therefore, the rate of nucleophilic addition is expected to follow the trend: Cyclononanone < 2-fluorocyclononan-1-one < this compound. This increased reactivity makes gem-difluorinated ketones valuable intermediates in organic synthesis. cas.cn

Table 2: Predicted Relative Reactivity in Nucleophilic Addition

| Compound | Structure | Predicted Relative Rate |

|---|---|---|

| Cyclononanone | C₉H₁₆O | 1 |

| 2-Fluorocyclononan-1-one | C₉H₁₅FO | > 1 |

Tautomerism and Hydration Phenomena in Gem-Difluorinated Cyclic Ketones

The powerful electronic effects of the gem-difluoro group also have a profound impact on chemical equilibria, specifically keto-enol tautomerism and hydration.

Keto-enol tautomerism is an equilibrium between a ketone (keto form) and its corresponding enol isomer. masterorganicchemistry.comlibretexts.org For most simple ketones, the equilibrium heavily favors the more stable keto form, primarily due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org

In this compound, the strong inductive electron withdrawal by the two fluorine atoms destabilizes the adjacent C=C double bond that would be present in the enol form (2,2-difluoro-1-hydroxycyclonon-1-ene). This destabilization further shifts the equilibrium in favor of the keto form. It is therefore predicted that this compound exists almost exclusively in its keto tautomer, with the enol form being present in negligible quantities under standard conditions. Electron-withdrawing substituents are known to disfavor the enol tautomer. researchgate.net

Table 3: Predicted Keto-Enol Equilibrium Position

| Compound Type | Stabilizing/Destabilizing Factors for Enol | Predicted % Enol at Equilibrium |

|---|---|---|

| Simple Ketone (e.g., Acetone) | None | ~10⁻⁴ % |

| 1,3-Dicarbonyl Compound | Conjugation, Intramolecular H-bonding | High (can be >80%) |

In aqueous solutions, ketones can exist in equilibrium with their corresponding hydrate (B1144303), a geminal diol. For simple ketones, this equilibrium typically lies far to the left, favoring the ketone. However, the presence of strong electron-withdrawing groups on the α-carbon dramatically shifts the equilibrium toward the hydrate.

The gem-difluoro group in this compound makes the carbonyl carbon highly electron-deficient, thus increasing its susceptibility to attack by weak nucleophiles like water. Furthermore, the electron-withdrawing fluorine atoms stabilize the resulting hydrate (2,2-difluorocyclononane-1,1-diol). Computational and experimental studies on other α,α-difluorinated ketones have confirmed that the sp³-hybridized hydrate form can be energetically favored. nih.gov This phenomenon is so pronounced that many gem-difluorinated ketones are isolated and stored as stable, crystalline hydrates.

Table 4: Predicted Hydration Equilibrium

| Compound | Rationale | Predicted Equilibrium Position |

|---|---|---|

| Cyclononanone | No significant electronic activation | Favors Ketone (Khyd << 1) |

Regioselectivity and Diastereoselectivity in Reactions Involving the Alpha-Carbon

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In reactions involving the α-carbons of this compound, the gem-difluoro group exerts absolute control over the regiochemical outcome.

Enolate formation, a key step in many C-C bond-forming reactions, requires the presence of an α-proton. In this compound, the C2 position lacks protons. Therefore, any base-mediated reaction must occur via deprotonation at the C9 position. The inductive effect of the distant CF₂ group slightly increases the acidity of the C9 protons compared to those in cyclononanone, facilitating the formation of a single, unambiguous enolate. This makes this compound a useful substrate for reactions where high regioselectivity is required.

Diastereoselectivity in subsequent reactions of the C9 enolate would be governed by the conformational preferences of the nine-membered ring. The steric bulk of the gem-difluoro group at C2 would likely influence the trajectory of incoming electrophiles, potentially directing them to the less hindered face of the enolate. However, the inherent flexibility of the cyclononane (B1620106) ring can make predicting the precise stereochemical outcome complex without specific experimental data.

Impact of Fluorination on Enolization Pathways

The process of enolization, the acid- or base-catalyzed conversion of a ketone to its corresponding enol or enolate, is a fundamental aspect of ketone reactivity. The presence of two fluorine atoms on the carbon atom adjacent to the carbonyl group in this compound exerts a strong influence on this equilibrium.

The primary effect of the gem-difluoro group is through a powerful electron-withdrawing inductive effect (-I effect). This effect has several consequences for the enolization process:

Increased Acidity of α-Protons (if present): While the target molecule, this compound, lacks α-protons on the fluorinated carbon, if we consider its reactivity at the α'-position (C9), the fluorine atoms can still exert a modest acidifying effect through space and the ring system. However, the more significant impact is on the stability of the potential enolate.

Destabilization of the Enolate/Enol: The electron-withdrawing fluorine atoms destabilize the adjacent enolate or enol form. In an enolate, this is due to the placement of additional negative charge in proximity to the already electron-rich fluorine atoms. For the enol, the C=C double bond is destabilized by the inductive pull of the CF2 group. This generally leads to a lower propensity for enolization compared to non-fluorinated analogues under thermodynamic equilibrium.

Altered Basicity: Computational studies on fluorinated cyclopentanone (B42830) derivatives have shown that each fluorine atom can decrease the basicity of the molecule by 2.5–3 orders of magnitude. mdpi.com This reduced basicity of the carbonyl oxygen makes the initial protonation step in acid-catalyzed enolization more difficult. libretexts.org

In studies of cyclic 1,3-diketones, α,α-difluorination has been observed spectroscopically. For instance, 2,2-difluoro-1,3-cyclohexanedione was identified by a characteristic resonance in its ¹⁹F NMR spectrum. sapub.org The formation of such compounds often occurs as a subsequent step after monofluorination, highlighting that the enol form is a necessary intermediate for the fluorination reaction to occur. sapub.orgresearchgate.net The mechanism for electrophilic fluorination using reagents like Selectfluor® is proposed to proceed through the attack of an enol or enolate on the reagent. sapub.orgresearchgate.net

The table below summarizes the expected impact of α,α-difluorination on the enolization of a cyclic ketone like cyclononanone.

| Property | Non-fluorinated Cyclononanone | This compound | Rationale |

| α-Proton Acidity (at C2) | Normal pKa (~19-20) | Not Applicable | No protons at C2 |

| α'-Proton Acidity (at C9) | Normal pKa (~19-20) | Slightly Increased | Minor inductive effect from CF2 group |

| Enol Content at Equilibrium | Low | Very Low | Strong inductive electron withdrawal by fluorine destabilizes the C=C double bond of the enol. mdpi.com |

| Rate of Enolization (Acid-catalyzed) | Moderate | Slower | Reduced basicity of the carbonyl oxygen makes protonation, the initial step, less favorable. mdpi.comlibretexts.org |

| Rate of Enolization (Base-catalyzed) | Moderate | Not Applicable at C2 | No protons to abstract at the C2 position. Reactivity would be directed to the C9 position. |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for fluorinated ketones heavily relies on a combination of kinetic experiments and spectroscopic analysis. These studies provide insights into reaction rates, intermediates, and transition states.

Kinetic Studies:

Kinetic studies are crucial for understanding the reactivity of compounds like this compound. For reactions involving this ketone, such as nucleophilic additions or reactions at the α'-position, kinetic analysis would reveal the rate law of the reaction. This information helps to determine the molecularity of the rate-determining step. For instance, in electrophilic fluorination reactions of ketone enamines and carbanions, second-order kinetics were observed, which supports a direct attack of the nucleophile on the fluorine of the fluorinating agent, rather than a single-electron transfer (SET) mechanism. acs.org

A kinetic study on the reactions of this compound would likely show a decreased rate for reactions where enolization is the rate-determining step, due to the electronic effects discussed previously. Comparing the reaction rates of cyclononanone and its difluorinated counterpart under identical conditions would provide a quantitative measure of the electronic impact of the gem-difluoro group.

Spectroscopic Studies:

Spectroscopy is an indispensable tool for identifying reactants, intermediates, and products, thereby helping to piece together a reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for studying fluorinated compounds. The chemical shift of the fluorine atoms in this compound would be highly sensitive to its chemical environment. Changes in this chemical shift during a reaction can indicate the formation of intermediates. For example, the formation of a hydrate or a hemiacetal would cause a significant shift in the ¹⁹F NMR signal. ¹H and ¹³C NMR are used to monitor changes in the rest of the molecule, such as the disappearance of starting material and the appearance of product signals. In studies of other fluorinated cyclic ketones, NMR has been used to observe the equilibrium between keto and keto-enol forms. sapub.org

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency in the IR spectrum of this compound would be shifted to a higher wavenumber compared to the non-fluorinated analogue. This is due to the inductive electron-withdrawing effect of the fluorine atoms, which strengthens and shortens the C=O bond. Monitoring this bond's frequency during a reaction can provide evidence for reactions occurring at the carbonyl group.

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, helping to confirm proposed structures within a reaction pathway.

The table below outlines how these methods would be applied to study a hypothetical reaction of this compound, for example, a reduction reaction.

| Technique | Application | Expected Observation for this compound Reduction |

| Kinetic Analysis | Determine reaction rate and order. | The rate would be compared to that of cyclononanone to quantify the electronic effect of the CF2 group on carbonyl reactivity. |

| ¹⁹F NMR | Monitor the fluorine environment. | Disappearance of the signal for the starting ketone and appearance of a new signal for the resulting 2,2-difluorocyclononanol. |

| ¹H NMR | Monitor proton environments. | Disappearance of signals corresponding to the α'-protons of the ketone and appearance of a new signal for the CH-OH proton in the alcohol product. |

| ¹³C NMR | Monitor carbon environments. | Disappearance of the carbonyl signal (~200 ppm) and appearance of a signal for the C-OH carbon (~70-80 ppm). |

| IR Spectroscopy | Monitor functional groups. | Disappearance of the strong C=O stretch at a high wavenumber and appearance of a broad O-H stretch (~3200-3600 cm⁻¹) for the alcohol product. |

By integrating the findings from these kinetic and spectroscopic methods, a detailed mechanistic picture of the reactivity of this compound can be constructed, allowing for a deeper understanding of how gem-difluorination modulates the behavior of cyclic ketones.

Computational and Theoretical Chemistry Studies of 2,2 Difluorocyclononan 1 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system based on its electron density, which is a function of only three spatial variables. wikipedia.orgdurham.ac.uk This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for chemists studying medium-to-large molecules. durham.ac.ukresearchgate.net

For 2,2-difluorocyclononan-1-one, DFT calculations would be employed to find the lowest energy structure (the ground state geometry). The process involves an iterative optimization algorithm that adjusts the positions of the atoms until a minimum on the potential energy surface is located. From this optimized geometry, key structural parameters can be extracted. The introduction of the two fluorine atoms at the C2 position is expected to have a significant impact on the local geometry around the carbonyl group. The strong electronegativity of fluorine will induce a significant dipole moment and alter the bond lengths and angles compared to the parent cyclononan-one molecule.

DFT also provides crucial data on molecular stability through the calculation of thermodynamic properties. The electronic energy, enthalpy, and Gibbs free energy of the molecule can be computed, allowing for comparisons with other isomers or related compounds. The stability of this compound would be influenced by the interplay of ring strain, inherent to nine-membered rings, and the electronic effects of the gem-difluoro group.

Interactive Data Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound. This table illustrates the type of data obtained from a DFT geometry optimization. Values are hypothetical and based on typical parameters for similar functional groups. The calculation would likely be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p).

| Parameter | Atom(s) Involved | Calculated Value | Significance |

| Bond Length | C1=O | 1.21 Å | The length of the carbonyl double bond, indicative of its strength and reactivity. |

| Bond Length | C1-C2 | 1.54 Å | The distance between the carbonyl carbon and the fluorinated carbon. |

| Bond Length | C2-F | 1.36 Å | The carbon-fluorine bond length, typically short and strong due to fluorine's high electronegativity. |

| Bond Angle | O=C1-C2 | 123.5° | The angle around the carbonyl carbon, influenced by steric and electronic factors. |

| Bond Angle | F-C2-F | 106.0° | The angle between the two fluorine atoms, governed by electrostatic repulsion. |

| Dihedral Angle | O=C1-C2-C3 | Variable | This angle is critical in defining the ring's conformation and the orientation of the difluoro group relative to the carbonyl. |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters, beyond fundamental physical constants. researchgate.net These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov

While computationally more expensive, ab initio calculations are often used to benchmark DFT results and to obtain highly accurate energies and properties for smaller systems or for specific points on a potential energy surface. For this compound, high-level ab initio calculations could be used to:

Validate DFT Geometries: A single-point energy calculation using a method like MP2 at the DFT-optimized geometry can confirm the reliability of the chosen DFT functional. nih.gov

Calculate Accurate Reaction Barriers: When studying reaction mechanisms, the energy of transition states can be more accurately determined with ab initio methods.

Characterize Electron Distribution: Methods like Natural Bond Orbital (NBO) analysis can be performed on the ab initio wave function to provide a detailed picture of charge distribution, hyperconjugative interactions, and orbital overlaps. This would be particularly insightful for understanding the influence of the C-F bonds on the adjacent carbonyl π-system.

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry can predict how a molecule will behave in a chemical reaction. For this compound, the primary site of reactivity is the carbonyl group. The two fluorine atoms at the adjacent α-position are expected to have a profound electronic effect on this reactivity.

The strong electron-withdrawing inductive effect of the two fluorine atoms will make the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack compared to the non-fluorinated cyclononanone (B1595960). beilstein-journals.org However, stereoelectronic effects must also be considered. For a nucleophile to attack the carbonyl carbon, it must approach the π* orbital of the C=O bond. The orientation of the adjacent C-F σ* antibonding orbitals can influence the energy and accessibility of this LUMO (Lowest Unoccupied Molecular Orbital).

DFT can be used to model the reaction pathways of, for example, hydride reduction or addition of an organometallic reagent. By calculating the energies of the reactants, transition states, and products, one can determine the activation energy, which is directly related to the reaction rate. mdpi.com Furthermore, mapping the electrostatic potential onto the electron density surface can visually identify the most electron-poor regions of the molecule, confirming the carbonyl carbon as the primary site for nucleophilic attack. The conformational flexibility of the nine-membered ring would also play a role, as certain conformations might be more "reactive" if they present a less sterically hindered path for the incoming nucleophile. beilstein-journals.org

Interactive Data Table 2: Theoretical Reactivity Indices for this compound. This table presents hypothetical reactivity descriptors that could be derived from a ground-state QM calculation. These indices help predict chemical behavior.

| Reactivity Descriptor | Calculated Value (Arbitrary Units) | Interpretation |

| LUMO Energy | -0.05 Ha | A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The value would be expected to be lower than that of cyclononanone. |

| Mulliken Charge on C1 | +0.65 e | A higher positive charge on the carbonyl carbon indicates greater electrophilicity due to the inductive effect of the adjacent fluorine atoms. |

| Fukui Function (f+) at C1 | 0.12 | This function indicates the propensity of a site to accept an electron. A high value at the carbonyl carbon confirms it as the primary electrophilic site. nih.gov |

| Global Hardness (η) | 0.15 Ha | Chemical hardness relates to the resistance to change in electron distribution. Fluorination often increases the hardness of a molecule. nih.gov |

Transition State Modeling for Reaction Pathways

Computational modeling of transition states provides invaluable insights into the reaction mechanisms, kinetics, and selectivity of chemical transformations involving this compound. While specific transition state modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous fluorinated cyclic ketones. These computational investigations are crucial for predicting the feasibility of reaction pathways and for designing novel synthetic routes.

Theoretical studies on the reactions of cyclic ketones often employ quantum chemical methods to locate and characterize transition state structures. For a molecule like this compound, several reaction pathways can be computationally explored. A common reaction for cyclic ketones is the Baeyer-Villiger oxidation, where an oxygen atom is inserted into the carbon-carbon bond adjacent to the carbonyl group. The presence of two fluorine atoms on the alpha-carbon significantly influences the electronic properties of the carbonyl group and, consequently, the transition state of the oxidation reaction.

The modeling process typically begins with the identification of potential reactants, products, and intermediates. For the Baeyer-Villiger oxidation of this compound with a peroxy acid (e.g., m-CPBA), the reaction would proceed through a Criegee intermediate. The transition state for the rearrangement of this intermediate is of primary interest. Computational methods such as Density Functional Theory (DFT) are commonly used to optimize the geometries of the ground states and the transition state. The choice of the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ) is critical for obtaining accurate results.

Once the transition state geometry is located, a frequency calculation is performed to confirm that it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. The energy of the transition state relative to the reactants provides the activation energy barrier, which is a key determinant of the reaction rate.

The gem-difluoro group in this compound is expected to have a profound effect on the transition state. The strong electron-withdrawing nature of the fluorine atoms can influence the migratory aptitude of the adjacent methylene (B1212753) groups in the Baeyer-Villiger oxidation. Transition state modeling can elucidate which of the two possible lactones is the preferred product by comparing the activation energies of the competing pathways.

Interactive Data Table: Hypothetical Transition State Parameters for the Baeyer-Villiger Oxidation of this compound

This interactive table presents hypothetical data for two possible transition states (TS1 and TS2) in the Baeyer-Villiger oxidation of this compound, leading to two different lactone products. The values are illustrative and based on typical results from DFT calculations on similar systems.

| Parameter | Transition State 1 (TS1) | Transition State 2 (TS2) |

| Activation Energy (kcal/mol) | 15.2 | 18.5 |

| Imaginary Frequency (cm⁻¹) | -250.4i | -235.8i |

| Key Bond Distance (Å) C-C migrating | 1.85 | 1.88 |

| Key Bond Distance (Å) C-O forming | 1.95 | 1.92 |

Note: The data in this table is hypothetical and for illustrative purposes, as specific experimental or computational studies on this compound were not found.

Quantitative Structure-Activity Relationship (QSAR) Derivations for Fluorinated Ketones

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a particular chemical property. For fluorinated ketones, including this compound, QSAR studies can be instrumental in predicting their biological activities, such as enzyme inhibition or cytotoxicity, or their physicochemical properties, such as reactivity or toxicity. nih.gov

The development of a QSAR model for a series of fluorinated ketones would involve several key steps. First, a dataset of compounds with known activities or properties is required. This dataset would ideally include a diverse range of fluorinated ketones with variations in the position and number of fluorine atoms, as well as other structural features.

Next, a set of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Quantum chemical descriptors: Calculated using computational chemistry methods. researchgate.net

For fluorinated ketones, descriptors that capture the electronic effects of the fluorine atoms, such as the electrostatic potential on the carbonyl carbon and the charge on the fluorine atoms, would be particularly important.

Once the descriptors are calculated, a statistical method is used to build a mathematical model that correlates the descriptors with the observed activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. nih.gov

The final step is the validation of the QSAR model to ensure its predictive power. This is typically done using internal validation techniques (e.g., leave-one-out cross-validation) and external validation with a separate test set of compounds that were not used in the model development. A robust QSAR model should have high statistical quality, indicated by parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and low root mean square error (RMSE). nih.gov

While a specific QSAR model for this compound has not been reported, a hypothetical model for a series of fluorinated cyclic ketones could predict their inhibitory activity against a particular enzyme. The descriptors in such a model might include the logarithm of the partition coefficient (logP) to account for hydrophobicity, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to represent electrophilicity, and a shape descriptor to account for steric interactions with the enzyme's active site.

Interactive Data Table: Hypothetical QSAR Model for Fluorinated Ketone Enzyme Inhibitors

This interactive table presents a hypothetical QSAR model for predicting the half-maximal inhibitory concentration (IC50) of a series of fluorinated ketones. The equation and descriptor values are for illustrative purposes.

Hypothetical QSAR Equation: pIC50 = 0.5 * logP - 0.2 * E(LUMO) + 0.1 * Shape_Index + 2.5

| Compound | logP | E(LUMO) (eV) | Shape_Index | Predicted pIC50 |

| This compound | 3.1 | -1.5 | 0.8 | 4.38 |

| Compound A | 2.8 | -1.2 | 0.7 | 4.11 |

| Compound B | 3.5 | -1.8 | 0.9 | 4.70 |

| Compound C | 2.5 | -1.0 | 0.6 | 3.91 |

Note: The data and QSAR model in this table are hypothetical and for illustrative purposes only.

Applications of 2,2 Difluorocyclononan 1 One As a Synthetic Intermediate

Incorporation into Complex Molecular Architectures

The gem-difluoro ketone moiety within 2,2-difluorocyclononan-1-one serves as a valuable functional handle for its integration into more complex molecular structures. The electron-withdrawing nature of the two fluorine atoms activates the carbonyl group, making it susceptible to nucleophilic attack. This reactivity could theoretically be exploited in multi-step syntheses to build intricate scaffolds, such as those found in natural products or pharmaceutical agents. For instance, reactions like Grignard additions or Wittig-type olefinations could transform the ketone into more elaborate functional groups, embedding the nine-membered difluorinated ring into a larger molecular framework. However, specific examples demonstrating the use of this compound for these purposes are not currently documented in peer-reviewed literature.

Role in Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Cycloaddition)

Carbon-carbon bond-forming reactions are fundamental to organic synthesis. For a ketone like this compound, several classical and modern transformations could be envisioned.

Aldol Reactions: The aldol reaction and its variants are powerful methods for forming C-C bonds. cas.cncas.cn Ketones with α-hydrogens can be deprotonated to form an enolate, which then acts as a nucleophile. google.com this compound possesses α-hydrogens at the C9 position, making it a potential substrate for aldol-type reactions. Under basic conditions, it could theoretically react with an aldehyde or another ketone to form a β-hydroxy carbonyl compound. epo.org Subsequent dehydration could lead to an α,β-unsaturated product. It is important to note that the acidity of the α-protons would be influenced by the adjacent difluoromethylene group, potentially affecting reaction conditions. Despite this theoretical potential, no specific studies reporting the aldol reaction of this compound have been published.

Cycloaddition Reactions: Cycloaddition reactions, such as the Diels-Alder or various dipolar cycloadditions, are typically reactions of π-systems (like alkenes or alkynes) and are not directly applicable to the ketone functional group itself. biosynth.comresearchgate.net To participate in such reactions, this compound would first need to be converted into a reactive diene or dienophile. For example, conversion to a corresponding silyl (B83357) enol ether could provide the necessary alkene functionality. Following a cycloaddition, the resulting product would contain the difluorinated nine-membered ring as part of a new, more complex polycyclic system. As with other potential applications, there is no specific literature documenting the use of this compound or its derivatives in cycloaddition reactions.

Stereoselective Transformations for Chiral Fluorinated Compounds

The introduction of chirality is critical in pharmaceutical development. rsc.org Stereoselective reactions involving this compound could provide access to enantiomerically pure fluorinated compounds. A key potential transformation is the asymmetric reduction of the carbonyl group. Using chiral reducing agents (e.g., those derived from boranes like CBS catalysts) or enzymatic catalysts (e.g., ketoreductases), it would be theoretically possible to produce either the (R)- or (S)-enantiomer of 2,2-difluorocyclononan-1-ol. This chiral alcohol could then be carried forward in a synthetic sequence, preserving the stereochemical integrity.

Furthermore, if the ketone were to undergo an aldol reaction, stereocenters would be created at both the α- and β-positions relative to the original carbonyl. Controlling the stereochemical outcome of such a reaction would be a significant synthetic challenge, likely requiring the use of chiral auxiliaries or catalysts. While the synthesis of chiral fluorinated molecules is an active area of research, studies specifically detailing stereoselective transformations starting from this compound are absent from the current body of scientific literature.

Table of Compounds

| Compound Name |

|---|

| This compound |

| (R)-2,2-difluorocyclononan-1-ol |

| (S)-2,2-difluorocyclononan-1-ol |

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes to 2,2-Difluorocyclononan-1-one

The synthesis of gem-difluorinated ketones, particularly within medium-to-large ring systems like cyclononane (B1620106), presents considerable challenges that beckon innovative solutions. Current methodologies often rely on harsh reagents or multi-step sequences, limiting accessibility and scalability. Future research will likely focus on developing more direct, efficient, and environmentally benign synthetic pathways.

Key areas for development include:

Electrophilic Fluorination: While reagents like Selectfluor® are commonly used for the α-fluorination of ketones, their application to large cyclic ketones can be hampered by steric and electronic factors. sapub.orgresearchgate.net Research is needed to develop next-generation electrophilic fluorinating agents with enhanced reactivity and selectivity for challenging substrates. The mechanism often involves the formation of an enol or enolate, which then attacks the electrophilic fluorine source. sapub.org

Deoxyfluorination of β-Diketones: An alternative strategy involves the deoxyfluorination of a precursor like cyclononane-1,2-dione. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are effective for converting ketones into gem-difluorides. organic-chemistry.org However, these reactions can require harsh conditions and their efficiency may vary significantly depending on the substrate. rsc.org

Functionalization of gem-Difluoroalkenes: The development of methods for the functionalization of gem-difluoroalkenes offers a convergent approach. digitellinc.com A potential route to this compound could involve the synthesis of 1,1-difluoro-2-vinylcyclooctane followed by selective oxidation. Overcoming challenges such as β-fluoride elimination during transition metal-catalyzed reactions is a critical aspect of this strategy. digitellinc.com

Sustainable and Catalytic Methods: A significant future challenge is the replacement of stoichiometric and often hazardous fluorinating agents with catalytic systems. This could involve transition-metal catalysis or organocatalysis to facilitate C-F bond formation using safer fluorine sources. Additionally, exploring one-pot procedures, such as the telescoped synthesis demonstrated for other gem-difluorinated compounds, could significantly improve process economy. researchgate.net

| Synthetic Strategy | Key Reagents | Potential Advantages | Research Challenges |

|---|---|---|---|

| Electrophilic Fluorination of Cyclononanone (B1595960) | Selectfluor® | Direct conversion from a simple precursor. | Potential for low reactivity/selectivity; formation of mono-fluorinated byproducts. sapub.orgresearchgate.net |

| Deoxyfluorination of a β-Diketone Precursor | DAST, Deoxo-Fluor | Established method for ketone to gem-difluoride conversion. organic-chemistry.org | Harsh reaction conditions; thermal instability of reagents; substrate sensitivity. rsc.org |

| From 1,3-Dithiolane Derivatives | HF-Pyridine, DBDMH | Milder alternative to sulfur tetrafluoride; proceeds at low temperatures. illinois.edu | Requires a multi-step sequence to prepare the dithiolane precursor. |

| Oxidation of gem-Difluoroalkene Precursors | Cu-catalysis, O₂ | Convergent synthesis; potential for diverse functionalization. digitellinc.com | Requires synthesis of the specific alkene precursor; risk of β-fluoride elimination. digitellinc.com |

Exploration of Underutilized Reactivity Modes of the Gem-Difluoro Ketone Moiety

The gem-difluoro ketone moiety is more than a simple structural placeholder; it is a functional group with distinct reactivity that remains underexplored. The strong electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the adjacent carbonyl carbon.

Future research directions in this area include:

Hydrate (B1144303) and Hemiketal Formation: Gem-difluoro ketones readily form stable hydrates in the presence of water and hemiketals with alcohols. sapub.org This property is central to their mechanism of action as enzyme inhibitors, particularly against serine and cysteine proteases, where they form a reversible covalent bond with an active site residue. nih.gov A key research challenge is to quantify the kinetics and thermodynamics of hydrate/hemiketal formation for this compound to predict its behavior in biological systems.

Nucleophilic Addition Reactions: The enhanced electrophilicity of the carbonyl carbon should facilitate a wide range of nucleophilic addition reactions. Exploring reactions with carbon, nitrogen, and sulfur nucleophiles could lead to a diverse library of complex derivatives built from the this compound scaffold.

Umpolung Reactivity: While the carbonyl carbon is electrophilic, developing catalytic strategies to achieve an "umpolung" or reversal of polarity could open novel synthetic pathways. For instance, the catalytic generation of a nucleophilic species at the carbonyl carbon, analogous to umpolung reactions of imines, could enable C-C bond formation with electrophiles. nih.gov

Rearrangement and Ring-Contraction/Expansion Reactions: The presence of the CF2 group could influence the propensity of the nine-membered ring to undergo transannular reactions or rearrangements. Investigating the stability and reactivity of carbocation or radical intermediates adjacent to the gem-difluoro ketone moiety could uncover unique chemical transformations.

Advancements in Asymmetric Synthesis of Chiral Derivatives

While this compound itself is achiral, its nine-membered ring offers ample opportunities for the introduction of stereocenters, leading to chiral derivatives with potential applications in medicinal chemistry and materials science. The development of robust asymmetric methods is a critical research challenge.

Prospective research areas are:

Asymmetric α-Functionalization: Developing catalytic asymmetric methods to introduce substituents at the α'-position (C9) of the cyclononanone ring would be a powerful strategy. This could involve enamine catalysis or chiral anion phase-transfer catalysis to control the stereoselective alkylation, amination, or other functionalizations of the ketone. acs.org

Stereoselective Reduction: The asymmetric reduction of the ketone functionality would yield chiral 2,2-difluorocyclononan-1-ol. Asymmetric transfer hydrogenation, which has been successfully applied to other complex ketones, represents a promising approach to access optically enriched alcohols that can serve as versatile chiral building blocks. nih.gov

Dynamic Kinetic Resolution: If a racemic chiral center is introduced elsewhere in the molecule, a dynamic kinetic resolution involving the ketone could potentially be used to generate a single stereoisomer in high yield and enantiomeric excess.

Catalyst Development: Success in these areas will hinge on the development of new chiral catalysts specifically tailored for large, flexible ring systems. Catalysts that can effectively organize the conformation of the nine-membered ring within their chiral pocket will be essential for achieving high levels of stereocontrol.

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating research into this compound and its derivatives. Rational design, guided by theoretical predictions, can minimize trial-and-error experimentation and provide deeper mechanistic insights.

Key areas for this integrated approach include:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the outcomes of synthetic transformations. This can guide the selection of optimal reagents and conditions for novel synthetic routes or for exploring the underutilized reactivity of the gem-difluoro ketone moiety.

Designing Enzyme Inhibitors: The gem-difluoro ketone is a known zinc-binding group and can act as a transition-state analogue for protease inhibitors. nih.govnih.gov Computational modeling and molecular docking can be used to design derivatives of this compound that fit precisely into the active sites of target enzymes. This rational design approach can enhance binding affinity and selectivity. nih.gov

Tuning Physicochemical Properties: Computational tools can predict how structural modifications will affect key properties like metabolic stability, pKa, and lipophilicity. For example, calculations have been used to design fluorinated molecules with specific pH-dependent binding properties or to create ketone surrogates with improved metabolic stability by stabilizing their hydrate form. nih.govchapman.edu This allows for the in silico design of molecules with optimized drug-like characteristics before committing to their synthesis.

| Research Area | Computational Methodology | Experimental Goal | Illustrative Example |

|---|---|---|---|

| Synthesis | DFT, Transition State Analysis | Optimize reaction conditions and yields for new synthetic routes. | Predicting the most favorable pathway for electrophilic fluorination. |

| Enzyme Inhibition | Molecular Docking, MD Simulations | Design derivatives with enhanced binding affinity and selectivity. | Modeling the interaction of a this compound derivative in the active site of a serine protease. |

| Medicinal Chemistry | pKa Calculation, QSAR | Design analogues with improved metabolic stability and bioavailability. | Designing trifluoropyruvamides as metabolically stable variants of trifluoromethyl ketones. nih.gov |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-difluorocyclononan-1-one, and what challenges arise due to its fluorinated structure?

- Methodological Answer : Synthesis typically involves cyclization of fluorinated precursors, such as fluorinated alcohols or ketones, using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key challenges include managing steric hindrance from the cycloalkane ring and avoiding defluorination. Purification often requires chromatographic techniques (e.g., HPLC) to separate fluorinated byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do fluorine atoms influence spectral interpretation?

- Methodological Answer : NMR is critical for identifying fluorine environments, while NMR and IR spectroscopy help confirm carbonyl and ring structures. Fluorine’s electronegativity causes signal splitting in NMR (e.g., coupling) and shifts IR carbonyl stretches to higher frequencies. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the key considerations for ensuring the purity of this compound in synthetic chemistry research?

- Methodological Answer : Use recrystallization with fluorophilic solvents (e.g., hexafluorobenzene) to remove non-polar impurities. Validate purity via melting point analysis, GC-MS, and comparative NMR against reference spectra. Maintain anhydrous conditions to prevent hydrolysis of fluorinated intermediates .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stability of this compound under different experimental conditions?

- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies and transition states for fluorinated intermediates. Molecular dynamics (MD) simulations model solvent effects on conformational stability. Compare computed NMR chemical shifts with experimental data to validate models .

Q. What strategies are recommended for resolving contradictions in reported thermodynamic data for this compound across different studies?

- Methodological Answer : Conduct meta-analysis of calorimetry data (e.g., DSC) to identify outliers. Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Use statistical tools like principal component analysis (PCA) to isolate variables (e.g., solvent polarity) causing discrepancies .

Q. How does the steric and electronic effects of the difluorinated cycloalkane ring influence the compound's reactivity in nucleophilic addition reactions?

- Methodological Answer : Kinetic studies (e.g., stopped-flow UV-Vis) quantify reaction rates with nucleophiles like Grignard reagents. Electron-withdrawing fluorine atoms polarize the carbonyl, enhancing electrophilicity, while steric hindrance from the cycloalkane reduces accessibility. Compare with non-fluorinated analogs to isolate electronic effects .

Q. What methodologies are effective in studying the conformational dynamics of this compound, and how do these dynamics impact its chemical behavior?

- Methodological Answer : Variable-temperature and NMR reveal ring puckering and chair-boat transitions. X-ray crystallography provides static snapshots of dominant conformers. Correlate conformational flexibility with reactivity using Hammett plots or linear free-energy relationships (LFER) .

Ethical and Environmental Considerations

Q. What are the documented environmental persistence or degradation pathways of this compound, and how should these inform laboratory handling protocols?

- Methodological Answer : Fluorinated cycloalkanones may exhibit persistence akin to perfluoroalkyl substances (PFAS). Conduct aerobic/anaerobic biodegradation assays (e.g., OECD 301B) to assess stability. Dispose of waste via incineration (≥1000°C) to prevent release of fluorinated byproducts. Follow protocols for PFAS handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。